![molecular formula C14H24ClNO B13439610 (1R,2S)-Tapentadol Hydrochloride](/img/structure/B13439610.png)
(1R,2S)-Tapentadol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-Tapentadol Hydrochloride is a synthetic opioid analgesic used for the treatment of moderate to severe pain. It is a chiral compound, meaning it has a specific three-dimensional arrangement of atoms. The compound is known for its dual mechanism of action, which includes both mu-opioid receptor agonism and norepinephrine reuptake inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Tapentadol Hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the reduction of a nitro compound to an amine, followed by a series of reactions to introduce the necessary functional groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Tapentadol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Tapentadol hydrochloride is a centrally acting oral analgesic, approved by the U.S. Food and Drug Administration in 2008 for treating moderate to severe acute pain . It is available in immediate-release form in 50-, 75-, and 100-mg tablets . While not explicitly approved for chronic pain management, tapentadol has demonstrated effectiveness in managing pain associated with osteoarthritis and low back pain .
Clinical Applications
Tapentadol has been assessed in clinical trials for acute pain through multiple oral doses . Studies have shown its efficacy in relieving pain related to various conditions .
- Acute Pain: Tapentadol IR has demonstrated efficacy in managing acute pain following bunionectomy and dental surgery, as well as in cases of back pain and knee and hip joint pain .
- Chronic Pain: Tapentadol ER has been effective in managing chronic back pain, fibromyalgia, neuropathic pain, and osteoarthritis-related pain .
- Neuropathic Pain: Tapentadol is effective in relieving neuropathic pain (NP) in diabetic peripheral neuropathy and chronic low back pain .
In phase III studies, tapentadol was shown to be effective and well-tolerated for the management of moderate-to-severe chronic pain, of either non-oncological and oncological origin .
Select Clinical Trials
- In a postoperative pain study, patients received tapentadol 50 or 75 mg, oxycodone 10 mg, or placebo every 4–6 hours for 72 hours after bunionectomy .
- Another postoperative pain study involved patients receiving tapentadol 50, 75, or 100 mg, oxycodone 15 mg, or placebo every 4–6 hours for 72 hours post-bunionectomy .
- Efficacy for short-term use in chronic inflammatory pain was examined in patients with end-stage degenerative joint disease over 10 days. Tapentadol 50 mg and 75 mg and oxycodone 10 mg produced significant reductions in pain intensity compared to placebo, and tapentadol was non-inferior to oxycodone .
- A phase three trial in patients with painful diabetic peripheral neuropathy demonstrated the efficacy of tapentadol in neuropathic pain .
Tapentadol (100-250 mg, twice daily) provided similar efficacy to oxycodone (20-50 mg, twice daily) with a superior gastrointestinal tolerability profile and fewer treatment discontinuations in a pooled data analysis from three phase three studies in patients with chronic osteoarthritis knee or low back pain .
Effectiveness in Specific Conditions
Tapentadol has demonstrated benefits in injury and nerve inflammation models, showing predictability in managing bone cancer pain, a state of mixed, nociceptive, and neuropathic pain . Its broad therapeutic spectrum makes it effective in nociceptive and neuropathic acute and chronic pain . Moreover, the synergic dual mechanism reduces the drug-drug interaction risk associated with the polypharmacy approach .
Tapentadol was also effective in patients with hyperalgesia due to central sensitization who have already tried multiple subtypes of opioids . It is suggested that the combination of tapentadol ER with pregabalin is well tolerated and effective, being this association more favorable than the pure agonist opioids .
Adverse Effects
The major adverse effects reported in Phase II/III trials primarily involved the gastrointestinal system (2%-66% of subjects) and the central nervous system (4%-65% of subjects) . The occurrence of gastrointestinal adverse effects appeared to be less frequent in tapentadol recipients than in those receiving oxycodone . The most common adverse reactions are nausea, dizziness, vomiting, and somnolence .
Abuse Potential
Mechanism of Action
(1R,2S)-Tapentadol Hydrochloride exerts its effects through two primary mechanisms:
Mu-Opioid Receptor Agonism: The compound binds to and activates mu-opioid receptors, leading to analgesic effects by inhibiting pain signals in the central nervous system.
Norepinephrine Reuptake Inhibition: It inhibits the reuptake of norepinephrine, increasing its levels in the synaptic cleft and enhancing pain relief through modulation of descending pain pathways.
Comparison with Similar Compounds
Similar Compounds
Morphine: A natural opioid with strong analgesic properties but a different mechanism of action.
Tramadol: Another synthetic opioid with dual action but differing in its chemical structure and pharmacokinetics.
Oxycodone: A semi-synthetic opioid with a similar mechanism but higher potency and risk of addiction.
Uniqueness
(1R,2S)-Tapentadol Hydrochloride is unique due to its dual mechanism of action, which provides effective pain relief with potentially fewer side effects compared to other opioids. Its chiral nature also allows for specific interactions with biological targets, enhancing its therapeutic profile.
Biological Activity
(1R,2S)-Tapentadol hydrochloride is a novel analgesic compound that has gained attention for its dual mechanism of action, combining mu-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI). Approved by the FDA in 2008 for treating moderate to severe acute pain, tapentadol's unique pharmacological profile differentiates it from traditional opioids. This article reviews the biological activity of tapentadol, focusing on its mechanisms, efficacy in clinical studies, and safety profile.
Tapentadol's analgesic effects arise from its interaction with both MOR and norepinephrine pathways:
- Mu-Opioid Receptor Agonism : Tapentadol binds to MOR, providing rapid relief from nociceptive pain.
- Norepinephrine Reuptake Inhibition : By inhibiting norepinephrine reuptake, tapentadol enhances analgesia, particularly in neuropathic pain conditions.
This dual action allows tapentadol to effectively manage both acute and chronic pain while potentially reducing the side effects commonly associated with traditional opioids .
Pharmacokinetics
The pharmacokinetic profile of tapentadol demonstrates its rapid absorption and metabolism:
- Absorption : Approximately 30% oral bioavailability; peak serum concentration occurs within 1.5 hours post-administration.
- Metabolism : Primarily undergoes first-pass hepatic metabolism via glucuronidation, with minimal involvement of the cytochrome P450 system. This results in a lower potential for drug-drug interactions compared to other opioids .
Efficacy in Clinical Studies
Numerous clinical trials have evaluated the efficacy of tapentadol across various pain conditions. Key findings include:
Safety Profile
The safety profile of tapentadol is notable for its lower incidence of gastrointestinal side effects compared to traditional opioids. Common adverse effects reported include:
- Nausea
- Dizziness
- Vomiting
- Somnolence
In Phase II/III trials, gastrointestinal adverse effects were reported in 2%-66% of subjects, with central nervous system effects noted in 4%-65% . Importantly, patients receiving tapentadol experienced fewer treatment discontinuations due to side effects compared to those on oxycodone .
Case Studies
- Postoperative Pain Management : A study involving patients post-bunionectomy showed that those treated with tapentadol reported similar pain relief as those treated with oxycodone but with fewer gastrointestinal issues.
- Chronic Pain Management : In patients awaiting knee or hip replacements due to osteoarthritis, tapentadol demonstrated significant pain relief over a ten-day period without the severe side effects typical of other opioids.
Properties
Molecular Formula |
C14H24ClNO |
---|---|
Molecular Weight |
257.80 g/mol |
IUPAC Name |
3-[(2S,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m1./s1 |
InChI Key |
ZELFLGGRLLOERW-GBWFEORMSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)[C@H](C)CN(C)C.Cl |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.